Isoxazole-4-carboxylic acid methyl ester

Chemical Purity Procurement Specification Quality Control

CAS 15166-81-1 is the minimal, unsubstituted isoxazole-4-carboxylate scaffold for LPA receptor antagonist SAR. Unlike 3,5-disubstituted analogs, the vacant 3- and 5-positions enable regioselective diversification via electrophilic substitution or cross-coupling—optimal for parallel library synthesis. The methyl ester eliminates protection/deprotection in Grignard, LAH, and amide couplings and ensures homogeneous conditions in ethanol/DMF. Supplied at ≥97% purity. Also suitable as a clean reference standard for HPLC/GC-MS/NMR method development for isoxazole-4-carboxylate derivatives.

Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
CAS No. 15166-81-1
Cat. No. B087390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole-4-carboxylic acid methyl ester
CAS15166-81-1
Molecular FormulaC5H5NO3
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CON=C1
InChIInChI=1S/C5H5NO3/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3
InChIKeyLBBXBTTYJMXYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazole-4-Carboxylic Acid Methyl Ester (CAS 15166-81-1): Core Properties for Research Procurement


Isoxazole-4-carboxylic acid methyl ester (CAS 15166-81-1), also designated as methyl 1,2-oxazole-4-carboxylate, is a heterocyclic building block with the molecular formula C5H5NO3 and a molecular weight of 127.10 g/mol . The compound features an isoxazole ring—a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms—substituted at the 4-position with a methyl carboxylate ester group [1]. The methyl ester functionality enhances solubility in organic solvents relative to the parent carboxylic acid while preserving the electronic characteristics of the isoxazole core, which enables hydrogen bond donor/acceptor interactions with biological targets . Commercially available purity specifications range from 95% to ≥98% (NLT 98%) across multiple reputable vendors .

Why Generic Substitution of Isoxazole-4-Carboxylic Acid Methyl Ester (CAS 15166-81-1) Is Not Advisable


Within the isoxazole-4-carboxylate family, substitution patterns at the 3- and 5-positions dramatically alter pharmacological activity profiles and synthetic utility. The unsubstituted isoxazole-4-carboxylic acid methyl ester (CAS 15166-81-1) occupies a distinct niche as a minimal scaffold that enables subsequent regioselective functionalization while maintaining intrinsic biological recognition as an LPA receptor antagonist . By contrast, 3,5-disubstituted analogs—such as methyl 3,5-dimethylisoxazole-4-carboxylate or 5-methyl-3-phenylisoxazole-4-carboxylates (oxacillin/cloxacillin intermediates) [1]—exhibit fundamentally different binding orientations, physicochemical properties, and downstream derivatization pathways. Replacing CAS 15166-81-1 with any substituted analog, or with the free carboxylic acid (CAS 6436-62-0) , will alter reaction kinetics in ester-based transformations and may eliminate target engagement in assays predicated on the specific LPA antagonist pharmacophore. The evidence presented below quantifies precisely where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for Isoxazole-4-Carboxylic Acid Methyl Ester (CAS 15166-81-1)


Purity Specification: 98% Minimum (NLT) vs. Industry Baseline 95%

Multiple vendors offer Isoxazole-4-carboxylic acid methyl ester (CAS 15166-81-1) with a minimum purity specification of 98% (NLT 98%) , whereas the standard commercial purity specification for this compound class is commonly 95% . This 3-percentage-point absolute difference corresponds to a 60% reduction in total impurities (from 5% to 2% impurity content) .

Chemical Purity Procurement Specification Quality Control

LPA Receptor Antagonism: Functional Selectivity vs. 3,5-Disubstituted Analogs

Isoxazole-4-carboxylic acid methyl ester (CAS 15166-81-1) exhibits functional antagonism at lysophosphatidic acid (LPA) receptors, demonstrating potent inhibition of LPA-induced platelet aggregation and leukocyte adhesion, and antagonizing release of inflammatory mediators including prostaglandin E₂ and nitric oxide from stimulated human polymorphonuclear cells . This unsubstituted isoxazole-4-carboxylate scaffold provides a baseline LPA antagonist pharmacophore that is absent in many 3,5-disubstituted analogs [1]. Quantitative IC₅₀ values for this specific compound are not publicly reported in accessible literature; however, substituted derivatives of this scaffold demonstrate IC₅₀ values in the 42.8–67.6 µM range against U87 glioblastoma cells .

Lysophosphatidic Acid Platelet Aggregation Inflammation

Molecular Weight: 127.10 g/mol vs. Isoxazole-4-Carboxylic Acid (113.07 g/mol)

Isoxazole-4-carboxylic acid methyl ester (CAS 15166-81-1) has a molecular weight of 127.10 g/mol [1], representing a 12.4% increase over the parent isoxazole-4-carboxylic acid (MW 113.07 g/mol, CAS 6436-62-0) . The methyl ester group enhances solubility in common organic solvents such as ethanol and dimethylformamide relative to the free carboxylic acid, which exhibits limited organic solubility and requires aqueous basic conditions for dissolution .

Physicochemical Properties Synthetic Handling Solubility

Storage Stability: Long-Term Cool, Dry Conditions vs. Reactive Analogs

Vendor specifications for Isoxazole-4-carboxylic acid methyl ester (CAS 15166-81-1) recommend long-term storage in a cool, dry place without requiring inert atmosphere, desiccation, or sub-ambient temperature control . By contrast, the free acid form (isoxazole-4-carboxylic acid, CAS 6436-62-0) requires storage at -20°C with use within 6 months of thawing when maintained as a stock solution [1].

Storage Conditions Stability Procurement Logistics

Synthetic Versatility: Unsubstituted Scaffold Enables Regioselective Derivatization

The unsubstituted isoxazole-4-carboxylic acid methyl ester (CAS 15166-81-1) provides three potential sites for regioselective functionalization (positions 3, 5, and the carboxylate ester), whereas 3,5-disubstituted analogs such as methyl 3,5-dimethylisoxazole-4-carboxylate present only the ester moiety for further derivatization without de novo ring synthesis . The 4-carboxylate methyl ester can undergo hydrolysis to the corresponding acid, transesterification, amidation, or reduction, while the unsubstituted 3- and 5-positions enable electrophilic aromatic substitution, directed metalation, and cross-coupling chemistry [1]. The compound can be synthesized via (3+2) cycloaddition of nitrile oxides with alkynes or through esterification of isoxazole-4-carboxylic acid with methanol under acidic conditions .

Organic Synthesis Building Block Medicinal Chemistry

Optimal Application Scenarios for Isoxazole-4-Carboxylic Acid Methyl Ester (CAS 15166-81-1) Based on Evidence


Minimal Scaffold for LPA Antagonist SAR Exploration

Based on its demonstrated LPA receptor antagonism and inhibition of LPA-induced platelet aggregation and inflammatory mediator release , Isoxazole-4-carboxylic acid methyl ester (CAS 15166-81-1) serves as an ideal starting scaffold for structure-activity relationship (SAR) studies targeting lysophosphatidic acid signaling pathways. The unsubstituted 3- and 5-positions allow systematic introduction of substituents to probe binding pocket interactions, while the 4-carboxylate methyl ester provides a handle for prodrug optimization or further functionalization. This minimal scaffold approach is particularly valuable for identifying the core pharmacophoric requirements for LPA antagonism before committing to more complex substituted analogs.

Core Building Block for Parallel Isoxazole Library Synthesis

The unsubstituted nature of CAS 15166-81-1 at the 3- and 5-positions makes it an optimal starting point for parallel synthesis of diverse isoxazole-4-carboxylate libraries . Unlike pre-functionalized 3,5-disubstituted analogs that constrain downstream diversification, this minimal scaffold enables regioselective introduction of varied substituents at either the 3-position, the 5-position, or both, using well-established electrophilic aromatic substitution, directed ortho-metalation, or transition metal-catalyzed cross-coupling methodologies [1]. The 98% purity specification available from select vendors reduces the need for pre-library purification steps.

Ester-Based Synthetic Transformations in Non-Aqueous Media

For reaction sequences requiring anhydrous conditions or non-aqueous solvent systems, the methyl ester form (CAS 15166-81-1) offers direct compatibility with transformations such as Grignard additions, lithium aluminum hydride reductions, and amide bond formations without the need for in situ activation or protection/deprotection sequences . The enhanced solubility in organic solvents including ethanol and DMF facilitates homogeneous reaction conditions, whereas the corresponding free acid would require aqueous workup or phase-transfer catalysis. The compound's ambient storage stability further simplifies laboratory handling relative to the more stringently stored free acid.

Reference Standard for Isoxazole-4-Carboxylate Analytical Method Development

Given its well-defined structure (MW 127.10 g/mol, SMILES: COC(=O)C1=CON=C1) [2] and the availability of high-purity material (≥98%) , CAS 15166-81-1 serves as an appropriate reference standard for developing and validating HPLC, GC-MS, or NMR analytical methods for isoxazole-4-carboxylate-containing compounds. The unsubstituted scaffold provides a clean chromatographic and spectroscopic signature without interference from additional substituents, enabling accurate method calibration and impurity profiling in quality control workflows for more complex isoxazole derivatives.

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